![molecular formula C11H18Cl2N4 B2913443 5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride CAS No. 2243513-48-4](/img/structure/B2913443.png)
5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride
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Overview
Description
The compound “5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2243513-48-4 . It has a molecular weight of 277.2 . The IUPAC name for this compound is 5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N4.2ClH/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11;;/h3,5,7,9H,1-2,4,6,8,12H2;2*1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.2 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Organic Chemistry Research
The compound is used in the synthesis of heterocyclic compounds, which are of great interest in organic chemistry . It is involved in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance .
Pharmaceutical Research
The compound is found in numerous natural products exhibiting immense biological activities . It is used in the development of various drugs due to its bioactive properties . For example, it is used in the synthesis of triazole-based drugs like sitagliptin, maraviroc, and triazolam .
Cancer Research
The compound is used in cancer research as it is found in LSD1 inhibitors . LSD1 is a key regulator of lysine methylation, and its overexpression is associated with the progression of certain human malignancies . Inhibiting LSD1 with RNAi or small molecule inhibitors could potentially inhibit the proliferation and migration of cancer .
Material Science
The compound has various applications in the material sciences fields . It is used in the synthesis of organometallic compounds .
Synthesis of Phosphonates
The compound is used in the synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates . Due to the presence of the fused [1,2,4]triazole hetaryl pharmacophore fragment and a phosphoryl group in the obtained compounds, they are of great interest as promising substances with potential biological activity .
Antioxidant Research
The compound is used in antioxidant research as it is found in cancer prevention agents . These agents are significant compounds which reduce or eliminate free radicals and therefore protect the cells against oxidative injury .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a series of biochemical reactions, possibly involving transamidation mechanisms followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound may influence pathways related to rorγt, phd-1, jak1, and jak2 .
Result of Action
Similar compounds have been reported to exhibit anti-tumor activity against various cancer cell lines .
properties
IUPAC Name |
5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.2ClH/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11;;/h3,5,7,9H,1-2,4,6,8,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNDPHMECKYRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride |
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